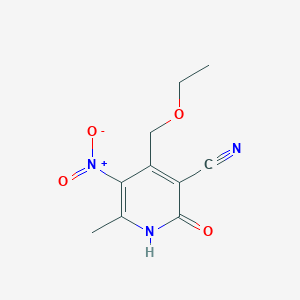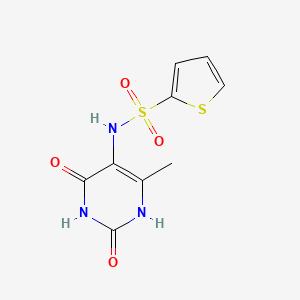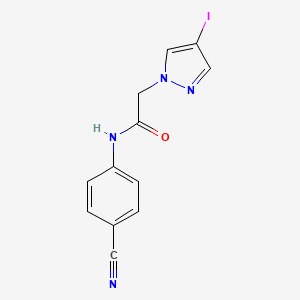![molecular formula C10H9F7N6 B11070245 N-[3-(heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]ethane-1,2-diamine](/img/structure/B11070245.png)
N-[3-(heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amine: is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazolopyridazine core, which is often associated with biological activity, and a heptafluoropropyl group, which imparts distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amine typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Heptafluoropropyl Group: This step often involves the use of heptafluoropropyl iodide or similar reagents in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Aminoethyl Group: This final step can be accomplished through reductive amination or other amine coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to ring-opened products.
Substitution: The heptafluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution could result in various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-aminoethyl)-N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The triazolopyridazine core is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may exhibit activity against certain diseases or conditions, although further research is needed to fully understand its efficacy and safety.
Industry
In industrial applications, the compound’s unique physicochemical properties, such as its fluorinated group, make it useful in materials science and other technological fields.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amine involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes, receptors, or other proteins, modulating their activity. The heptafluoropropyl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-N-[3-(1,1,2,2-tetrafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amine
- N-(2-Aminoethyl)-N-[3-(1,1,2,2,3,3-hexafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amine
- N-(2-Aminoethyl)-N-[3-(1,1,2,2,3,3,3-octafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amine
Uniqueness
The uniqueness of N-(2-aminoethyl)-N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amine lies in its specific fluorination pattern and the resulting physicochemical properties. The heptafluoropropyl group provides a balance between hydrophobicity and electronic effects, which can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H9F7N6 |
|---|---|
Molecular Weight |
346.21 g/mol |
IUPAC Name |
N'-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H9F7N6/c11-8(12,9(13,14)10(15,16)17)7-21-20-6-2-1-5(19-4-3-18)22-23(6)7/h1-2H,3-4,18H2,(H,19,22) |
InChI Key |
UZZAPTCNSJHQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1NCCN)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-phenyl-3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B11070181.png)
![Methyl {[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetate](/img/structure/B11070187.png)
![ethyl (2E)-3-amino-2-({[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)but-2-enoate](/img/structure/B11070197.png)

![5-Iodo-2-[(5-methyl-2-oxo-5-phenyltetrahydro-3-furanyl)amino]benzoic acid](/img/structure/B11070210.png)
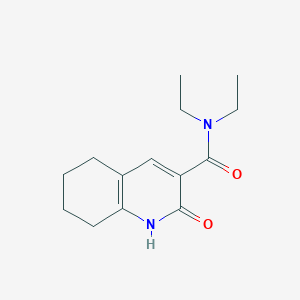

![6-Chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11070226.png)
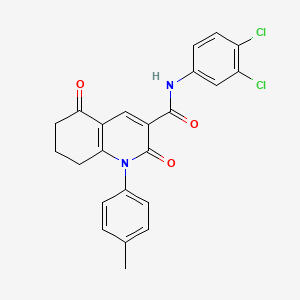
![S-(7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl) benzenecarbothioate](/img/structure/B11070235.png)
